4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol
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Overview
Description
4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol is a complex organic compound that features a phenolic structure with multiple chlorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nucleophilic Aromatic Substitution: This step involves the substitution of a chlorine atom on a chlorinated phenol with a nucleophile, such as a methyl group, under basic conditions.
Formation of Carbonimidoyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenol: A simpler phenolic compound with similar chlorine substitutions.
2-chloromethyl-4-nitrophenol: Another chlorinated phenol with different functional groups.
Uniqueness
4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol is unique due to its complex structure and the presence of multiple chlorine atoms, which confer distinct chemical properties and reactivity compared to simpler phenolic compounds .
Properties
IUPAC Name |
4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVDGZYJHHYIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893486 |
Source
|
Record name | Mitochondrial Fusion Promoter M1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219315-22-7 |
Source
|
Record name | Mitochondrial Fusion Promoter M1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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